1-(2,4-Dichlorophenyl)-3-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea
Overview
Description
1-(2,4-Dichlorophenyl)-3-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a urea moiety linked to a 2,4-dichlorophenyl group and a 1,3,4-thiadiazole ring substituted with a phenoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dichlorophenyl)-3-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting a suitable hydrazine derivative with carbon disulfide and an appropriate alkylating agent under basic conditions.
Introduction of the Phenoxymethyl Group: The phenoxymethyl group is introduced by reacting the thiadiazole intermediate with a phenoxymethyl halide in the presence of a base.
Coupling with 2,4-Dichlorophenyl Isocyanate: The final step involves the reaction of the substituted thiadiazole with 2,4-dichlorophenyl isocyanate to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dichlorophenyl)-3-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenoxymethyl group or the 2,4-dichlorophenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,4-Dichlorophenyl)-3-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of agrochemicals, such as herbicides and pesticides, due to its potential bioactivity.
Mechanism of Action
The mechanism of action of 1-(2,4-Dichlorophenyl)-3-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: Binding to and inhibiting the activity of specific enzymes involved in critical biological processes.
Disruption of Cellular Functions: Interfering with cellular functions such as DNA replication, protein synthesis, and cell division.
Induction of Apoptosis: Triggering programmed cell death (apoptosis) in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dichlorophenyl)-3-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]thiourea: Similar structure with a thiourea moiety instead of a urea moiety.
1-(2,4-Dichlorophenyl)-3-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]carbamate: Contains a carbamate group instead of a urea group.
1-(2,4-Dichlorophenyl)-3-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]amide: Features an amide group in place of the urea group.
Uniqueness
1-(2,4-Dichlorophenyl)-3-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its urea moiety, in particular, plays a crucial role in its interaction with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-3-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N4O2S/c17-10-6-7-13(12(18)8-10)19-15(23)20-16-22-21-14(25-16)9-24-11-4-2-1-3-5-11/h1-8H,9H2,(H2,19,20,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMBJXDRBDONGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NN=C(S2)NC(=O)NC3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.